molecular formula C22H26N2O2 B3815494 N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide

Cat. No. B3815494
M. Wt: 350.5 g/mol
InChI Key: DRLXWUHNMRWCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide, also known as JNJ-40411813, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of malonamide derivatives and has been studied extensively for its pharmacological properties. In

Mechanism of Action

The exact mechanism of action of N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in increased GABAergic transmission, leading to the observed anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory disorders. Additionally, this compound has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide in lab experiments is its high selectivity for the GABA-A receptor, which reduces the potential for off-target effects. However, a limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide. One potential direction is the further exploration of its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Additionally, the development of more water-soluble derivatives of this compound may increase its bioavailability and expand its potential use in lab experiments and clinical applications. Finally, the investigation of the long-term effects of this compound on the central nervous system may provide valuable insights into its safety and efficacy as a potential therapeutic agent.

Scientific Research Applications

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16-9-7-8-12-18(16)24-20(26)13-19(25)23-15-22(14-21(22,2)3)17-10-5-4-6-11-17/h4-12H,13-15H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLXWUHNMRWCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)NCC2(CC2(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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